molecular formula C21H28N2O4 B2439899 1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea CAS No. 2108339-38-2

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea

Cat. No. B2439899
CAS RN: 2108339-38-2
M. Wt: 372.465
InChI Key: KUAPGLHPFCJTPC-UHFFFAOYSA-N
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Description

1-((1R,3s)-adamantan-1-yl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C21H28N2O4 and its molecular weight is 372.465. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and sEH Inhibitory Activity : A series of 1,3-disubstituted ureas containing adamantane fragments showed inhibitory activity towards human soluble epoxide hydrolase (sEH), indicating potential applications in biochemical modulation (D’yachenko et al., 2019).
  • Development of N,N′-Disubstituted Ureas : The synthesis of N,N′-disubstituted ureas incorporating an adamantane fragment has been developed, showcasing their potential in creating structurally diverse urea compounds (Danilov et al., 2020).

Biological Applications

  • Orally Bioavailable sEH Inhibitors : Certain adamantane-urea compounds demonstrate potent inhibition of soluble epoxide hydrolase and have high oral bioavailability, making them significant for therapeutic applications (Hwang et al., 2007).
  • Inhibition of Steroid Sulfatase : Adamantane derivatives have shown potent inhibitory effects on human steroid sulfatase, a potential target in androgen- and estrogen-dependent diseases (Schreiner et al., 2003).

Pharmaceutical Research

  • Antimicrobial and Anti-Proliferative Activities : Some adamantane-containing compounds demonstrate broad-spectrum antibacterial activities and significant anti-proliferative activity against tumor cell lines, suggesting their potential in antimicrobial and cancer therapies (Al-Mutairi et al., 2019).
  • Metabolism of sEH Inhibitors : Understanding the metabolism of adamantyl urea-based sEH inhibitors is crucial for developing effective therapeutics for cardiovascular diseases and inflammation (Liu et al., 2015).

properties

IUPAC Name

1-(1-adamantyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4/c24-17(16-1-2-18-19(8-16)27-4-3-26-18)12-22-20(25)23-21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,17,24H,3-7,9-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAPGLHPFCJTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)NC34CC5CC(C3)CC(C5)C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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